molecular formula C17H22F3NO3 B1526153 Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1004619-28-6

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B1526153
CAS No.: 1004619-28-6
M. Wt: 345.36 g/mol
InChI Key: JKBMOUHRFFYVBS-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: is a chemical compound with a complex structure, characterized by a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester group

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to specific receptors or interacting with intracellular signaling molecules . This can lead to changes in gene expression, affecting the production of proteins and other cellular components. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This can lead to changes in the catalytic activity of the enzymes, affecting metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound may degrade over time, leading to a decrease in its activity and effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can vary depending on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and energy production. These interactions can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . This can affect its activity and function, as well as its interactions with other biomolecules. The compound may accumulate in specific cellular compartments, leading to localized effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This can influence its interactions with other biomolecules and its overall activity within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-(trifluoromethyl)phenylacetonitrile with a suitable amine, followed by reduction and subsequent esterification.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistency and efficiency. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is employed in the study of enzyme inhibitors and receptor ligands.

Industry: In the chemical industry, it serves as a building block for the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

  • Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBMOUHRFFYVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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